2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate
Overview
Description
Preparation Methods
The synthesis of 2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate typically involves the esterification of 3,4-dimethoxycinnamic acid with 2-ethylhexanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate involves its ability to absorb UV radiation, thereby protecting the skin from harmful UV rays. The compound absorbs UV radiation and undergoes a photochemical reaction, converting the absorbed energy into less harmful forms such as heat. This process helps prevent UV-induced skin damage and reduces the risk of skin cancer .
Comparison with Similar Compounds
2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate can be compared with other similar compounds such as:
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and UV absorption properties.
Biological Activity
2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate (CAS No. 143269-62-9) is a synthetic compound primarily recognized for its application as a UV filter in sunscreen formulations. Its biological activity has garnered attention due to its potential protective effects against UV radiation, as well as its implications in various biological and chemical processes.
- IUPAC Name: 2-ethylhexyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate
- Molecular Weight: 345.4 g/mol
- Molecular Formula: C20H27NO4
- CAS Number: 143269-62-9
The primary biological activity of this compound lies in its ability to absorb UV radiation. This absorption protects the skin from harmful UV rays by converting the absorbed energy into less harmful forms, such as heat. This photochemical reaction is crucial in preventing UV-induced skin damage and reducing the risk of skin cancer.
UV Protection
Research indicates that this compound effectively absorbs UV radiation, particularly in the UVB range. This property makes it a valuable ingredient in sunscreen formulations aimed at protecting against sunburn and long-term skin damage .
Antioxidant Activity
In vitro studies have demonstrated that the compound exhibits significant antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress within cells. This activity is essential for preventing cellular damage that can lead to skin aging and other dermatological issues .
Cellular Studies
Studies involving human cell lines have shown that exposure to UV radiation in the presence of this compound leads to a reduction in cyclobutane pyrimidine dimers (CPDs), which are markers of DNA damage caused by UV light. The degree of protection was found to correlate with the concentration of the compound used .
Case Studies
-
In Vivo Studies on Hairless Mice
In a study involving hairless albino mice, topical application of formulations containing this compound significantly inhibited UVR-induced edema and epidermal thickening. The results indicated a protective effect against acute UV-induced skin damage . -
Human Cell Line Studies
Research conducted on human fibroblast and breast cancer cell lines assessed the compound's ability to protect against DNA damage from UV exposure. The findings revealed that the compound not only reduced CPD formation but also modulated gene expression related to DNA repair mechanisms .
Comparative Analysis with Similar Compounds
Compound Name | Mechanism of Action | Biological Activity | Application |
---|---|---|---|
This compound | UV Absorption | Antioxidant, DNA Protection | Sunscreens |
Octyl Methoxycinnamate | UV Absorption | Moderate Antioxidant | Sunscreens |
Avobenzone | Broad-spectrum UV Absorption | High Antioxidant Activity | Sunscreens |
This table highlights the unique properties of this compound compared to other common sunscreen agents.
Properties
IUPAC Name |
2-ethylhexyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-5-7-8-15(6-2)14-25-20(22)17(13-21)11-16-9-10-18(23-3)19(12-16)24-4/h9-12,15H,5-8,14H2,1-4H3/b17-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOLKUNBVGJJIE-GZTJUZNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=CC1=CC(=C(C=C1)OC)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COC(=O)/C(=C/C1=CC(=C(C=C1)OC)OC)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725407 | |
Record name | 2-Ethylhexyl (2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143269-62-9 | |
Record name | 2-Ethylhexyl (2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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